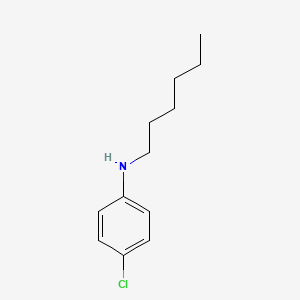

(4-CHLOROPHENYL)HEXYLAMINE

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

4-chloro-N-hexylaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18ClN/c1-2-3-4-5-10-14-12-8-6-11(13)7-9-12/h6-9,14H,2-5,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPZWOTUYOYNFBC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCNC1=CC=C(C=C1)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701310887 | |

| Record name | 4-Chloro-N-hexylbenzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701310887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56506-62-8 | |

| Record name | 4-Chloro-N-hexylbenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56506-62-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-N-hexylbenzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701310887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 4 Chlorophenyl Hexylamine Structures

Palladium-Catalyzed Amination Approaches

Palladium-catalyzed cross-coupling reactions have emerged as a powerful tool for the formation of carbon-nitrogen (C-N) bonds, providing a direct and efficient route to arylamines. These methods are particularly valuable for substrates that are not amenable to classical nucleophilic aromatic substitution.

Buchwald–Hartwig Amination Strategies

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, enabling the formation of C-N bonds through the palladium-catalyzed coupling of an amine with an aryl halide or pseudohalide. wikipedia.org The reaction's versatility and functional group tolerance have made it a widely adopted method for the synthesis of a broad range of arylamines. acsgcipr.org The catalytic cycle generally involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation to form a palladium-amido complex, and finally, reductive elimination to yield the desired arylamine and regenerate the Pd(0) catalyst. wikipedia.org

The success of the Buchwald-Hartwig amination is highly dependent on the choice of phosphine (B1218219) ligand, which plays a crucial role in stabilizing the palladium catalyst and facilitating the key steps of the catalytic cycle. A variety of ligands have been developed to improve the reaction's scope and efficiency, particularly for challenging substrates like aryl chlorides.

While a specific protocol for the synthesis of (4-Chlorophenyl)hexylamine using this method is not extensively detailed in the provided literature, the synthesis of the closely related N-Methyl-N-(4-chlorophenyl)aniline highlights the feasibility of this approach. The general principles suggest that the reaction of 4-chloroiodobenzene or 4-chlorobromobenzene with hexylamine (B90201) in the presence of a suitable palladium catalyst and ligand system would be a viable route.

Table 1: Representative Catalyst Systems for Buchwald-Hartwig Amination

| Palladium Precursor | Ligand | Base | Solvent | Typical Temperature (°C) |

| Pd(OAc)₂ | BINAP | NaOt-Bu | Toluene (B28343) | 80-110 |

| Pd₂(dba)₃ | XPhos | K₃PO₄ | Dioxane | 80-110 |

| [Pd(allyl)Cl]₂ | RuPhos | Cs₂CO₃ | Toluene | 80-110 |

This table represents common conditions and may require optimization for the specific synthesis of this compound.

Aryl Halide and Triflates as Precursors with Hexylamine

The choice of the aryl precursor is a critical parameter in the Buchwald-Hartwig amination. Aryl halides (I, Br, Cl) and aryl triflates (OTf) are the most common electrophilic partners. The reactivity of these precursors generally follows the order: I > Br > OTf > Cl. While aryl iodides and bromides are more reactive, the cost-effectiveness and wider availability of aryl chlorides make them attractive starting materials for large-scale synthesis. acsgcipr.org

The coupling of hexylamine with a 4-chlorophenyl halide or triflate would proceed via the established Buchwald-Hartwig mechanism. The selection of the appropriate catalyst system, particularly the phosphine ligand, is crucial for achieving high yields, especially when using less reactive aryl chlorides. Modern, sterically hindered and electron-rich phosphine ligands have been developed to facilitate the oxidative addition of aryl chlorides to the palladium center, which is often the rate-limiting step.

Alkylation Reactions in Amine Synthesis

Alkylation reactions provide a classical yet effective approach for the synthesis of amines. These methods involve the formation of a new C-N bond through the reaction of an amine with an alkylating agent.

SN2 Alkylation Pathways with (4-Chlorophenyl)methyl Moieties

The direct alkylation of hexylamine with a 4-chlorobenzyl halide, such as 4-chlorobenzyl chloride or bromide, represents a straightforward application of the bimolecular nucleophilic substitution (SN2) reaction. In this process, the lone pair of electrons on the nitrogen atom of hexylamine acts as a nucleophile, attacking the electrophilic benzylic carbon of the 4-chlorobenzyl halide and displacing the halide leaving group. askfilo.com

This reaction is typically carried out in a polar aprotic solvent to enhance the nucleophilicity of the amine. The primary product of this reaction is the desired this compound. However, a common challenge with this method is overalkylation, where the secondary amine product can react further with the alkylating agent to form a tertiary amine. To minimize this, reaction conditions such as the stoichiometry of the reactants and the reaction temperature must be carefully controlled. Using a molar excess of the primary amine can favor the formation of the desired secondary amine.

Table 2: Typical Conditions for SN2 Alkylation of Amines

| Alkylating Agent | Amine | Solvent | Base (optional) | Temperature (°C) |

| 4-Chlorobenzyl chloride | Hexylamine | Acetonitrile | K₂CO₃ | 25-82 |

| 4-Chlorobenzyl bromide | Hexylamine | DMF | Et₃N | 25-60 |

This data is illustrative of general SN2 conditions and would require optimization for the specific synthesis of this compound.

Reductive Amination for Amine Formation

Reductive amination is a highly versatile and widely used method for the synthesis of primary, secondary, and tertiary amines. harvard.edu This two-step, one-pot process involves the initial reaction of a carbonyl compound (an aldehyde or ketone) with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. researchgate.net

For the synthesis of this compound, this would involve the reaction of 4-chlorobenzaldehyde (B46862) with hexylamine to form an intermediate imine. This imine is then reduced without isolation using a suitable reducing agent. A key advantage of reductive amination is that it generally avoids the issue of overalkylation that can be problematic in direct SN2 alkylation. harvard.edu

A variety of reducing agents can be employed, with sodium borohydride (B1222165) (NaBH₄) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being among the most common. Sodium triacetoxyborohydride is often preferred due to its mildness and selectivity for reducing the protonated imine in the presence of the unreacted aldehyde.

A study on the reductive amination of various aldehydes demonstrated that p-chlorobenzaldehyde can be effectively converted to the corresponding amine. libretexts.org

Table 3: Reductive Amination of p-Chlorobenzaldehyde with n-Butylamine

| Catalyst | Temperature (°C) | H₂ Pressure (bar) | Yield of N-butyl-N-p-chlorobenzylamine (%) |

| Co-DAB/SiO₂-1 | 100 | 100 | 89 |

| Co-DAB/SiO₂-2 | 100 | 100 | 81 |

| Co-Phen/SiO₂ | 100 | 100 | 60 |

| Co-Im/SiO₂ | 100 | 100 | 69 |

Data sourced from a study on cobalt-containing composites as catalysts. libretexts.org This reaction used n-butylamine, but the conditions are indicative of the feasibility with hexylamine.

Multi-Component Reaction Sequences for Complex Amine Derivatives

Multi-component reactions (MCRs) are powerful synthetic tools in which three or more reactants combine in a single reaction vessel to form a product that incorporates substantial portions of all the starting materials. MCRs are highly convergent and atom-economical, making them particularly attractive for the rapid generation of molecular diversity. The Ugi and Passerini reactions are prominent examples of isocyanide-based MCRs.

The Ugi four-component reaction (U-4CR) involves the condensation of an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide to produce an α-acylamino carboxamide. wikipedia.orgorganic-chemistry.org This reaction is exceptionally versatile, allowing for a wide range of substituents to be introduced in a single step. For the synthesis of derivatives of this compound, one could envision a scenario where 4-chloroaniline (B138754) or hexylamine is used as the amine component, in combination with an appropriate aldehyde, carboxylic acid, and isocyanide. This would lead to complex amide structures containing the this compound motif.

The Passerini three-component reaction (P-3CR) is another valuable isocyanide-based MCR that combines an aldehyde or ketone, a carboxylic acid, and an isocyanide to form an α-acyloxy carboxamide. wikipedia.orgsynarchive.com While this reaction does not directly produce a secondary amine like this compound, it can be used to generate complex molecules that could be further elaborated to include this structural unit. For instance, a 4-chlorophenyl-containing aldehyde could be a starting material.

The application of MCRs to the direct synthesis of this compound itself is not straightforward. However, these reactions are exceptionally useful for creating libraries of more complex derivatives for applications in drug discovery and materials science. The choice of starting materials allows for a high degree of structural variation in the final products.

Table 4: Common Components in Ugi and Passerini Reactions

| Reaction | Component 1 | Component 2 | Component 3 | Component 4 | Product |

| Ugi | Aldehyde/Ketone | Amine | Carboxylic Acid | Isocyanide | α-Acylamino Carboxamide |

| Passerini | Aldehyde/Ketone | Carboxylic Acid | Isocyanide | - | α-Acyloxy Carboxamide |

Organocatalytic and Biocatalytic Synthesis Routes for Related Amine Structures

The quest for enantiomerically pure chiral amines has led to the emergence of organocatalysis and biocatalysis as powerful alternatives to traditional metal-catalyzed reactions. These methodologies often provide high levels of stereocontrol under mild reaction conditions.

Organocatalytic Approaches:

Organocatalysis utilizes small organic molecules to accelerate chemical transformations. Chiral Brønsted acids, such as chiral phosphoric acids (CPAs), have proven to be particularly effective in the asymmetric synthesis of amines. benthamdirect.comresearchgate.nete3s-conferences.org These catalysts can activate imines towards nucleophilic attack, controlling the stereochemical outcome of the reaction. For instance, the asymmetric allylation of N-acylimines catalyzed by chiral 3,3'-diaryl-BINOL derivatives affords homoallylic amines in high yields and enantioselectivities. nih.gov

A notable example is the asymmetric transfer hydrogenation of imines, where a chiral phosphoric acid catalyzes the transfer of a hydride from a Hantzsch ester to the imine, producing chiral amines with excellent enantioselectivity. e3s-conferences.org The versatility of CPAs has been demonstrated in a variety of reactions, including Mannich-type reactions and Friedel-Crafts alkylations of indoles with imines, consistently delivering high stereocontrol. researchgate.nete3s-conferences.org

Interactive Data Table: Organocatalytic Synthesis of Chiral Amines

| Catalyst | Reaction Type | Substrate | Product Yield (%) | Enantiomeric Excess (ee %) | Reference |

| Chiral Phosphoric Acid (CPA) | Transfer Hydrogenation | Aromatic Imine | 95 | 98 | e3s-conferences.org |

| (R)-3,3'-Diphenyl-BINOL | Asymmetric Allylation | N-Benzoylimine | 94 | 99 | nih.gov |

| Prolinol Derivative | Aza-Michael Addition | Carbamate with α,β-unsaturated aldehyde | 80 | 96 | acs.org |

| Chiral Thiourea | Michael/Ring-Reorganization | 3-Methyleneoxindole | 86 | >99 | Organocatalytic cyclization-rearrangement cascade reaction: asymmetric construction of γ-lactams |

Biocatalytic Routes:

Biocatalysis employs enzymes to catalyze chemical reactions, offering unparalleled selectivity and operating under environmentally benign conditions. acs.org For the synthesis of chiral amines, several classes of enzymes have been extensively studied, including transaminases (TAs), imine reductases (IREDs), and amine dehydrogenases (AmDHs). researchgate.netacs.orgrsc.org

Transaminases (TAs): These enzymes catalyze the transfer of an amino group from an amine donor to a ketone substrate, producing a chiral amine. mdpi.com TAs have been successfully applied in the industrial synthesis of pharmaceuticals, such as sitagliptin. mdpi.com

Imine Reductases (IREDs): IREDs catalyze the asymmetric reduction of pre-formed imines to chiral amines using a nicotinamide (B372718) cofactor. rsc.orgnih.govacsgcipr.org They have shown broad substrate scope, including cyclic and acyclic imines. nih.gov

Amine Dehydrogenases (AmDHs): AmDHs catalyze the reductive amination of ketones with ammonia, providing direct access to primary chiral amines. acsgcipr.orgthieme-connect.de Engineered AmDHs have demonstrated high activity and enantioselectivity for a range of aliphatic and aromatic ketones. thieme-connect.de

The choice of enzyme depends on the desired product and the available starting materials. While TAs and AmDHs are suitable for producing primary amines, IREDs are particularly valuable for the synthesis of secondary and tertiary amines. acs.orgnih.gov

Interactive Data Table: Comparison of Biocatalytic Routes for Chiral Amine Synthesis

| Enzyme Class | Reaction | Substrate | Product Conversion (%) | Enantiomeric Excess (ee %) | Reference |

| Transaminase (TA) | Asymmetric Synthesis | Prochiral Ketone | >95 | >99 | mdpi.com |

| Imine Reductase (IRED) | Reductive Amination | Cyclohexanone | 93 | 99 | nih.gov |

| Amine Dehydrogenase (AmDH) | Reductive Amination | Aromatic Ketone | >99 | >99.9 | thieme-connect.de |

| Imine Reductase (IRED) | Reductive Amination | Saturated Ketones | up to >99 | >99 | researchgate.net |

| Amine Dehydrogenase (AmDH) | Reductive Amination | Butan-2-one | >99 | 92.6 | whiterose.ac.uk |

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry provide a framework for designing chemical processes that are more sustainable and environmentally friendly. In the context of amine synthesis, these principles can be applied to minimize waste, reduce energy consumption, and use safer chemicals. rsc.org

Key green chemistry metrics used to evaluate the sustainability of a synthetic route include:

Atom Economy: A measure of the efficiency of a reaction in converting reactants to the desired product.

E-Factor: The ratio of the mass of waste generated to the mass of the desired product.

Process Mass Intensity (PMI): The ratio of the total mass of materials used in a process to the mass of the final product. mdpi.com

Biocatalytic routes for amine synthesis often exhibit superior green credentials compared to traditional chemical methods. researchgate.net The use of enzymes in aqueous media at ambient temperature and pressure significantly reduces energy consumption and the need for hazardous organic solvents. Furthermore, the high selectivity of enzymes minimizes the formation of byproducts, leading to higher atom economy and lower E-factors. researchgate.net

Reductive amination is considered a greener alternative to other amination methods as it often proceeds in a single pot, reducing the need for intermediate purification steps and minimizing waste. beilstein-journals.org The development of catalytic reductive amination processes, particularly those employing biocatalysts, aligns well with the principles of green chemistry. researchgate.net

Interactive Data Table: Green Metrics Comparison for Amine Synthesis Routes

| Synthetic Route | Atom Economy (%) | E-Factor | Process Mass Intensity (PMI) | Key Advantages | Reference |

| Traditional Chemical Synthesis | |||||

| Reductive Amination with NaBH(OAc)₃ | Moderate | High | High | Broad applicability | researchgate.net |

| Greener Synthetic Routes | |||||

| Organocatalytic Transfer Hydrogenation | High | Low | Moderate | High selectivity, mild conditions | e3s-conferences.org |

| Biocatalytic Reductive Amination (AmDH) | Very High | Very Low | Low | Aqueous media, high selectivity | mdpi.comthieme-connect.de |

| Biocatalytic Transamination (TA) | High | Low | Low | High enantioselectivity, mild conditions | mdpi.com |

Mechanistic Investigations of Chemical Reactions Involving 4 Chlorophenyl Hexylamine Structures

Reaction Kinetics and Rate Law Determinations

The study of reaction kinetics provides quantitative insight into how reaction rates are influenced by the concentration of reactants and catalysts. For the synthesis of (4-Chlorophenyl)hexylamine, typically achieved through cross-coupling reactions, determining the rate law is essential for elucidating the reaction mechanism.

A rate law is an equation that links the reaction rate with the concentrations of reactants, catalysts, and other species. chemistrytalk.orguca.edu It takes the general form: Rate = k[A]x[B]y[Catalyst]z

Where:

k is the rate constant.

[A] , [B] , and [Catalyst] are the molar concentrations of the reactants and catalyst.

x , y , and z are the reaction orders with respect to each species, determined experimentally. uca.edukhanacademy.org

For the nickel-catalyzed amination of an aryl chloride (like 4-chlorotoluene, a proxy for a (4-chlorophenyl) source) with a primary amine (like hexylamine), kinetic studies have shown that the reaction is typically first order in both the catalyst and the aryl halide, and zero order in the amine and the base. berkeley.edunih.gov This indicates that the rate-determining step involves the catalyst and the aryl halide, while the amine and base participate in subsequent, faster steps of the catalytic cycle.

To determine these orders, the method of initial rates is commonly employed. uca.eduyoutube.com This involves running a series of experiments where the initial concentration of one reactant is varied while the others are kept constant and observing the effect on the initial reaction rate.

Hypothetical Experimental Data for the Synthesis of this compound

| Experiment | Initial [Aryl Chloride] (M) | Initial [Hexylamine] (M) | Initial [Catalyst] (M) | Initial Rate (M/s) |

| 1 | 0.10 | 0.10 | 0.005 | 2.0 x 10⁻⁵ |

| 2 | 0.20 | 0.10 | 0.005 | 4.0 x 10⁻⁵ |

| 3 | 0.10 | 0.20 | 0.005 | 2.0 x 10⁻⁵ |

| 4 | 0.10 | 0.10 | 0.010 | 4.0 x 10⁻⁵ |

From this data, we can deduce the rate law:

Comparing experiments 1 and 2, doubling the aryl chloride concentration doubles the rate, so the reaction is first order in aryl chloride.

Comparing experiments 1 and 3, doubling the hexylamine (B90201) concentration has no effect on the rate, indicating a zero-order dependence on the amine.

Comparing experiments 1 and 4, doubling the catalyst concentration doubles the rate, showing a first-order dependence on the catalyst.

Thus, the determined rate law would be: Rate = k[Aryl Chloride]¹[Catalyst]¹ . This is consistent with findings that the turnover-limiting step in many such cross-coupling reactions is the oxidative addition of the aryl halide to the metal center. berkeley.edu

Stereochemical Aspects of Amine Synthesis

Stereochemistry is a critical aspect of organic synthesis, particularly in the pharmaceutical and life sciences where the three-dimensional arrangement of atoms in a molecule dictates its biological activity. researchgate.net While this compound itself is not chiral, the principles of stereoselective synthesis are paramount in the broader field of amine synthesis. sigmaaldrich.com

The development of methods for the enantioselective synthesis of chiral amines is a significant area of research. nih.govresearchgate.net These methods aim to produce a single enantiomer of a chiral product, which is often challenging. Key strategies include:

Asymmetric Hydrogenation: The reduction of prochiral imines or enamines using a chiral catalyst can produce chiral amines with high enantiomeric excess (ee). nih.gov This is one of the most direct and efficient methods for preparing α-chiral amines.

Asymmetric Reductive Amination: This involves the reaction of a ketone or aldehyde with an amine source in the presence of a chiral catalyst and a reducing agent. researchgate.net This method is highly versatile for creating primary, secondary, and tertiary chiral amines.

Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to the substrate to direct the stereochemical outcome of a reaction. After the desired transformation, the auxiliary is removed. researchgate.net

In the context of this compound, these principles could be applied to synthesize chiral derivatives. For instance, using a chiral hexylamine derivative or employing an asymmetric synthesis route to introduce a stereocenter on the hexyl chain would result in an optically active product. The control of stereochemistry is essential for producing molecules with specific biological functions. nih.gov

Catalytic Cycles and Ligand Effects in Cross-Coupling Reactions

The formation of the C-N bond in this compound is most efficiently achieved through transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. youtube.com These reactions operate via a catalytic cycle, which typically involves a palladium or nickel catalyst.

The generally accepted catalytic cycle for a palladium-catalyzed amination involves three key steps:

Oxidative Addition: A low-valent metal complex (e.g., Pd(0)) reacts with the aryl halide (e.g., a 4-chlorophenyl precursor), breaking the carbon-halogen bond and forming a new Pd(II) complex.

Amine Coordination and Deprotonation: The amine (hexylamine) coordinates to the Pd(II) center. A base then removes a proton from the amine, forming a more nucleophilic amido species.

Reductive Elimination: The aryl group and the amido group couple, forming the desired C-N bond of the product, this compound. This step regenerates the Pd(0) catalyst, allowing the cycle to continue.

Ligands play a crucial role in this cycle. They are organic molecules that bind to the metal center and modulate its electronic and steric properties. The choice of ligand can dramatically affect the catalyst's stability, activity, and selectivity. rsc.org

Steric Bulk: Bulky ligands, such as those of the Buchwald-type (e.g., BippyPhos, tBuBrettPhos), can accelerate the reductive elimination step, which is often rate-limiting. nih.govresearchgate.net This steric hindrance promotes the formation of the C-N bond.

Electron-Donating Properties: Electron-rich phosphine (B1218219) ligands increase the electron density on the metal center, which facilitates the oxidative addition step.

Bite Angle: For bidentate ligands (ligands that bind to the metal at two points), the geometry, or "bite angle," can influence the ease of both oxidative addition and reductive elimination.

For challenging substrates like aryl chlorides, the development of specialized ligands (e.g., cataCXium P) has been essential to achieve high catalyst productivity and activity under mild conditions. nih.gov The ligand's structure is a key variable that must be optimized to prevent catalyst deactivation pathways and ensure an efficient reaction. acs.orgorganic-chemistry.org

Role of Solvents and Bases in Amine Reactivity

The choice of solvent and base are critical parameters in amination reactions, significantly influencing reaction rates and yields. researchgate.net

Bases are essential for the deprotonation of the amine nucleophile. ncert.nic.in In reactions like the Buchwald-Hartwig amination, the amine is typically not nucleophilic enough to displace the halide from the palladium intermediate directly. The base generates the more reactive amido species. Common bases used include:

Sodium tert-butoxide (NaOtBu)

Potassium tert-butoxide (KOtBu) rsc.org

Potassium phosphate (B84403) (K₃PO₄)

Cesium carbonate (Cs₂CO₃)

The strength and steric properties of the base must be matched to the specific substrates and catalyst system to avoid side reactions.

Solvents serve to dissolve the reactants and catalyst, but they can also have a profound impact on reactivity. researcher.life The polarity and coordinating ability of the solvent can influence the stability of intermediates and transition states in the catalytic cycle. nih.govnih.gov

Aprotic, non-polar solvents like toluene (B28343) and dioxane are commonly used as they are generally inert and effectively solubilize the organometallic species involved.

Polar aprotic solvents such as tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF) can also be used.

The solvent can affect the aggregation state of the catalyst and the solubility of the base, which in turn impacts the reaction kinetics. chemrxiv.org

In some modern methodologies, reactions are performed in aqueous micellar conditions, offering a more sustainable and environmentally friendly approach. nih.gov The interplay between the solvent, base, and catalyst system is complex and requires careful optimization for any given transformation. chemrxiv.org

Intermediate Characterization in Reaction Pathways

Elucidating a reaction mechanism requires the identification and characterization of transient intermediates. acs.org In the context of synthesizing this compound via catalytic cross-coupling, a combination of spectroscopic and computational techniques is used to study the species involved in the catalytic cycle.

Spectroscopic Techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for structural elucidation. ³¹P NMR is particularly useful for studying reactions involving phosphine ligands, allowing researchers to monitor the catalyst's resting state and observe the formation of different palladium-phosphine complexes throughout the reaction. berkeley.edu ¹H and ¹³C NMR are used to characterize the final products and any stable intermediates.

X-ray Crystallography: When an intermediate can be isolated and crystallized, X-ray crystallography provides its exact three-dimensional structure. This has been crucial for confirming the structures of catalyst precursors and key intermediates in amination reactions. organic-chemistry.org

Infrared (IR) and Raman Spectroscopy: These techniques can be used in situ to monitor changes in functional groups and bonding during a reaction, providing clues about the formation of intermediates. researchgate.netacs.org

Computational Methods:

Density Functional Theory (DFT): DFT calculations are widely used to model reaction pathways, calculate the energies of intermediates and transition states, and predict reaction outcomes. organic-chemistry.org These computational studies complement experimental findings and provide a deeper understanding of the mechanism at a molecular level.

By applying these methods, researchers have been able to characterize key intermediates in amination cycles, such as the oxidative addition adduct [Ar-Pd(II)-X(L)₂] and the palladium amido complex [Ar-Pd(II)-N(H)R(L)₂]. This detailed characterization is fundamental to understanding catalyst behavior and designing more efficient and selective synthetic routes.

Theoretical and Computational Chemistry Studies of 4 Chlorophenyl Hexylamine and Its Derivatives

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic structure of molecules. These methods solve approximations of the Schrödinger equation to determine electron distribution and energy levels, which in turn govern the molecule's properties and interactions. For a molecule like (4-Chlorophenyl)hexylamine, DFT calculations can provide detailed insights into its geometry, electronic characteristics, and spectroscopic properties.

The electronic properties of this compound are primarily dictated by the interplay between the electron-withdrawing chloro group, the electron-donating amino group, and the aromatic phenyl ring. DFT calculations can quantify these effects through the analysis of atomic charges and molecular electrostatic potential (MEP) maps.

The MEP surface visualizes the charge distribution across the molecule, highlighting regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). For this compound, the nitrogen atom of the amino group is expected to be a region of negative electrostatic potential, making it a likely site for hydrogen bonding and electrophilic attack. Conversely, the hydrogen atom of the N-H group would exhibit a positive potential. The chlorine atom, due to its high electronegativity, also influences the charge distribution on the phenyl ring.

Intermolecular interactions are crucial for understanding the behavior of the compound in various environments. Studies on similar molecules, like aniline (B41778) and its derivatives, show that hydrogen bonding plays a significant role in their aggregation and interaction with polar solvents like water. bohrium.com For this compound, the N-H group can act as a hydrogen bond donor, while the nitrogen atom's lone pair can act as an acceptor. These interactions are critical in processes such as solvation and binding to biological targets.

Frontier Molecular Orbital (FMO) theory is a key concept in predicting chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity).

The energy gap between the HOMO and LUMO (Egap) is a critical parameter for determining the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov

| Parameter | Energy (eV) | Description |

|---|---|---|

| EHOMO | -5.85 | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. |

| ELUMO | -0.45 | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. |

| Energy Gap (ΔE) | 5.40 | Difference between LUMO and HOMO energies; indicates chemical reactivity and stability. |

Note: The values presented are representative and based on DFT calculations for a structurally similar molecule, N-(2-Aminophenyl)-2-(4-bromophenoxy)acetamide, for illustrative purposes. nih.gov The actual values for this compound would require specific calculation.

Molecular Dynamics Simulations for Adsorption and Interaction Studies

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.gov By solving Newton's equations of motion for a system of particles, MD simulations can provide a detailed view of molecular behavior, including conformational changes, diffusion, and interactions with other molecules or surfaces.

For this compound, MD simulations could be employed to investigate its behavior in different environments. For instance, simulating the molecule in an aqueous solution can reveal how it is solvated by water molecules and the structure of its hydration shell. acs.org Such simulations are valuable for understanding its solubility and partitioning behavior.

Furthermore, MD simulations are particularly useful for studying the adsorption of molecules onto surfaces or their interaction with larger structures like lipid bilayers or proteins. mdpi.com By placing this compound in a simulation box with a relevant substrate, one can observe the adsorption process, determine the preferred orientation of the molecule on the surface, and calculate the binding energy. This information is crucial for applications in materials science, such as in the design of corrosion inhibitors, or in pharmacology for understanding drug-receptor interactions.

Conformational Analysis and Energy Landscapes

Conformational analysis is the study of the different spatial arrangements of a molecule (conformers) that can be interconverted by rotation about single bonds. lumenlearning.com this compound has significant conformational flexibility due to the rotatable bonds in its hexyl chain and the bond connecting the nitrogen to the phenyl ring.

The hexyl chain can adopt numerous conformations, with the most stable being the fully extended anti conformation, where steric hindrance between adjacent methylene (B1212753) groups is minimized. pressbooks.pub Rotations around the C-C bonds can lead to higher-energy gauche conformations, where parts of the chain are closer together. utdallas.edu

Computational Predictions of Reactivity and Selectivity

Computational methods can predict the reactivity and selectivity of this compound in chemical reactions. Beyond FMO theory, various reactivity descriptors derived from DFT calculations can offer quantitative predictions. These descriptors are based on how the energy of the molecule changes with the number of electrons. mdpi.com

Key global reactivity descriptors include:

Chemical Potential (μ): Measures the tendency of electrons to escape from the system.

Chemical Hardness (η): Represents the resistance to change in electron distribution.

Global Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons. researchgate.net

Spectroscopic and Advanced Analytical Characterization in Mechanistic Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Intermediates

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules, including reaction intermediates and the final product, (4-CHLOROPHENYL)HEXYLAMINE. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C, NMR provides a detailed map of the carbon-hydrogen framework. researchgate.netnih.gov

In mechanistic studies involving the synthesis of this compound, NMR is used to identify the structure of transient species or stable intermediates. For instance, in a typical synthesis via reductive amination or nucleophilic substitution, NMR can confirm the formation of imine intermediates or track the progress of alkylation.

¹H NMR: This technique provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. The spectrum of this compound is expected to show distinct signals for the aromatic protons on the chlorophenyl ring, the protons on the hexyl chain at different positions, and the proton(s) on the amine group. The integration of these signals corresponds to the number of protons of each type, while their splitting patterns (e.g., singlet, doublet, triplet) reveal adjacent protons.

¹³C NMR: This method identifies the different carbon environments in the molecule. rsc.org The spectrum for this compound would display unique signals for each carbon in the hexyl chain and the aromatic ring, including the carbon atom bonded to the chlorine.

The chemical shifts observed in both ¹H and ¹³C NMR are highly sensitive to the molecular structure, allowing for unambiguous confirmation of the compound's identity and the elucidation of its precursors and intermediates. core.ac.uk

| Nucleus | Expected Chemical Shift (δ) Range (ppm) | Description of Environment |

| ¹H | 7.0 - 7.3 | Protons on the 4-chlorophenyl ring |

| ¹H | 2.5 - 3.5 | Protons on the carbon adjacent to the amine (α-CH₂) |

| ¹H | 1.2 - 1.7 | Protons on the internal methylene (B1212753) groups of the hexyl chain |

| ¹H | 0.8 - 1.0 | Protons of the terminal methyl group (-CH₃) of the hexyl chain |

| ¹H | 1.0 - 5.0 (variable) | Proton(s) on the nitrogen atom (N-H) |

| ¹³C | 128 - 145 | Carbons of the 4-chlorophenyl ring |

| ¹³C | 40 - 50 | Carbon adjacent to the amine (α-C) |

| ¹³C | 22 - 32 | Carbons of the hexyl chain |

| ¹³C | ~14 | Terminal methyl carbon of the hexyl chain |

Mass Spectrometry (MS) for Reaction Monitoring and Product Confirmation

Mass Spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is crucial for confirming the molecular weight of the target compound, this compound, and for monitoring the progress of a chemical reaction in real-time. nih.govresearchgate.net

During synthesis, small aliquots of the reaction mixture can be analyzed to track the disappearance of starting materials and the appearance of the product. waters.com This allows for optimization of reaction conditions such as temperature and time. Upon completion of the reaction, MS provides definitive confirmation of the product's identity by determining its molecular weight. For this compound (C₁₂H₁₈ClN), the expected molecular weight is approximately 211.7 g/mol . A key feature in the mass spectrum would be the isotopic pattern of chlorine: two peaks for the molecular ion, [M]⁺ and [M+2]⁺, with a relative intensity ratio of approximately 3:1, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.

Furthermore, the fragmentation pattern of the molecular ion provides structural information that serves as a molecular fingerprint. wikipedia.org Common fragmentation pathways for amines include alpha-cleavage (cleavage of the C-C bond adjacent to the nitrogen atom), which is a dominant process. youtube.com

| Ion/Fragment | Expected m/z | Description |

| [M]⁺ | ~211.7 / 213.7 | Molecular ion peak showing the characteristic 3:1 isotopic pattern for chlorine. |

| [M-C₅H₁₁]⁺ | ~140 / 142 | Result of alpha-cleavage, loss of a pentyl radical. |

| [C₆H₁₄N]⁺ | ~100 | Fragment containing the hexylamine (B90201) portion from cleavage of the aryl-N bond. |

| [C₆H₄Cl]⁺ | ~111 / 113 | Chlorophenyl cation resulting from cleavage of the aryl-N bond. |

Infrared (IR) Spectroscopy for Functional Group Analysis and Reaction Progress

Infrared (IR) Spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of the chemical bonds. It is an effective tool for identifying the functional groups present in a molecule and for monitoring the progress of a reaction. nih.gov

In the synthesis of this compound, IR spectroscopy can be used to follow the conversion of reactants to products. americanpharmaceuticalreview.com For example, if the synthesis involves the reaction of 4-chloroaniline (B138754) (a primary amine) with a hexyl derivative, one could monitor the change in the N-H stretching region. The starting primary amine exhibits two N-H stretching bands, while the secondary amine product, this compound, would show only one. pressbooks.pubyoutube.com

The IR spectrum of the final product would display characteristic absorption bands confirming its structure:

N-H Stretch: A moderate absorption in the 3300-3500 cm⁻¹ region, characteristic of a secondary amine. lumenlearning.com

C-H Stretches: Absorptions just below 3000 cm⁻¹ for the aliphatic C-H bonds of the hexyl group and just above 3000 cm⁻¹ for the aromatic C-H bonds. libretexts.org

C=C Stretch: Peaks in the 1450-1600 cm⁻¹ region corresponding to the aromatic ring.

C-N Stretch: An absorption in the 1250-1350 cm⁻¹ range.

C-Cl Stretch: A strong absorption in the fingerprint region, typically around 1090 cm⁻¹.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H (Secondary Amine) | Stretch | 3300 - 3500 |

| Aromatic C-H | Stretch | 3000 - 3100 |

| Aliphatic C-H | Stretch | 2850 - 2960 |

| Aromatic C=C | Stretch | 1450 - 1600 |

| C-N | Stretch | 1250 - 1350 |

| C-Cl | Stretch | 1085 - 1095 |

X-ray Diffraction for Solid-State Structure Determination of Derivatives

While this compound may be a liquid or a low-melting solid at room temperature, its derivatives, such as hydrochloride or hydrobromide salts, can often be prepared as stable, high-quality crystals. Single-crystal X-ray diffraction (SCXRD) on such a crystalline derivative provides the most definitive structural proof. carleton.edu

This technique determines the precise three-dimensional arrangement of atoms in the crystal lattice by analyzing the diffraction pattern of an X-ray beam passing through the crystal. mdpi.com The resulting structural solution provides highly accurate data on bond lengths, bond angles, and torsional angles within the molecule. nist.gov Furthermore, it reveals intermolecular interactions, such as hydrogen bonding involving the ammonium (B1175870) group and the halide counter-ion, which govern the packing of molecules in the solid state. bath.ac.uk This information is unequivocal for confirming the molecular connectivity and stereochemistry.

| Crystallographic Parameter | Information Provided |

| Space Group | The symmetry of the crystal lattice. |

| Unit Cell Dimensions (a, b, c, α, β, γ) | The size and shape of the repeating unit of the crystal. |

| Atomic Coordinates (x, y, z) | The precise position of each atom in the unit cell. |

| Bond Lengths | The distances between bonded atoms (e.g., C-C, C-N, C-Cl). |

| Bond Angles | The angles between adjacent bonds (e.g., C-N-C). |

| Intermolecular Interactions | Details of hydrogen bonds and other non-covalent forces. |

Chromatographic Methods for Purity and Reaction Monitoring

Chromatographic techniques are essential for separating components of a mixture and are widely used to monitor reaction progress and to assess the purity of the final product. researchgate.net Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the most common methods employed for the analysis of compounds like this compound.

Gas Chromatography (GC): Suitable for volatile and thermally stable compounds, GC separates components based on their boiling points and interactions with a stationary phase. When coupled with a Mass Spectrometer (GC-MS), it provides separation and identification simultaneously. A GC analysis of a reaction mixture can show the consumption of starting materials and the formation of this compound over time, each identified by its unique retention time and mass spectrum. nih.gov

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique that separates compounds based on their polarity and interactions with a stationary phase, typically using a reverse-phase column. The presence of the chlorophenyl group makes this compound strongly UV-absorbent, allowing for sensitive detection with a UV detector. HPLC is ideal for assessing the purity of the final product by detecting and quantifying any unreacted starting materials or byproducts.

| Technique | Principle of Separation | Typical Application |

| Gas Chromatography (GC) | Partitioning between a mobile gas phase and a stationary liquid/solid phase based on volatility. | Monitoring reaction progress for volatile components; Purity assessment. |

| High-Performance Liquid Chromatography (HPLC) | Partitioning between a mobile liquid phase and a solid stationary phase based on polarity. | Final product purity analysis; Quantification of impurities. |

| Thin-Layer Chromatography (TLC) | Separation on a thin layer of adsorbent material based on polarity. | Rapid, qualitative reaction monitoring. |

Spectrophotometric Techniques for Quantitative Analysis

UV-Visible (UV-Vis) spectrophotometry is a straightforward and reliable technique for the quantitative analysis of compounds that absorb light in the ultraviolet or visible regions of the spectrum. testronixinstruments.comacttr.com The aromatic 4-chlorophenyl moiety in this compound results in a characteristic UV absorbance profile.

This technique is based on the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. libretexts.org To perform a quantitative analysis, a calibration curve is first established by measuring the absorbance of several standard solutions of known concentrations of pure this compound at its wavelength of maximum absorbance (λₘₐₓ). The concentration of the compound in an unknown sample can then be determined by measuring its absorbance and interpolating the value from the calibration curve. nih.gov This method is valuable for determining the yield of a reaction or for quality control purposes. rsc.orgarcjournals.orgrasayanjournal.co.in

| Step | Procedure | Purpose |

| 1. Wavelength Scan | Scan a solution of the pure compound across the UV range (e.g., 200-400 nm). | To determine the wavelength of maximum absorbance (λₘₐₓ). |

| 2. Prepare Standards | Create a series of solutions of the pure compound with precisely known concentrations. | To establish a range of concentrations for calibration. |

| 3. Measure Absorbance | Measure the absorbance of each standard solution at λₘₐₓ. | To generate data points for the calibration curve. |

| 4. Create Calibration Curve | Plot a graph of absorbance versus concentration. | To establish the linear relationship between absorbance and concentration. |

| 5. Analyze Unknown Sample | Measure the absorbance of the sample solution with unknown concentration at λₘₐₓ. | To obtain the absorbance value for the unknown. |

| 6. Determine Concentration | Use the calibration curve to find the concentration corresponding to the unknown's absorbance. | To quantify the amount of the compound in the sample. |

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 4 Chlorophenyl Hexylamine Derivatives

Design Principles for Modulating Chemical Reactivity

The design of (4-Chlorophenyl)hexylamine derivatives and related compounds often involves strategic structural modifications to modulate their chemical reactivity and, consequently, their biological activity. Structure-Activity Relationship (SAR) studies have illuminated several key principles. One fundamental principle is the manipulation of substitution patterns on the aromatic ring. For instance, the position of the chloro group on the phenyl ring is critical; moving a chloro group from the para (4-position) to the meta (3-position) can result in a significant decrease in receptor affinity and modulatory activity. acs.org This highlights the sensitivity of the target's binding pocket to the electronic and steric profile of the ligand. acs.org

Another design principle involves modifying the size and nature of substituents. Studies on related quinoline (B57606) structures have shown that introducing different fluorinated groups to the phenyl ring can dramatically alter antiplasmodial potency. nih.gov For example, a monofluorination at the para position was found to be optimal, while any deviation from this position or the addition of more fluorine atoms was disadvantageous to the activity. nih.gov This suggests that the target interaction has limited space, making it highly sensitive to the steric bulk of substituents. nih.gov Furthermore, the choice of substituent can influence metabolic stability; compounds with a 4-trifluoromethyl group have demonstrated better metabolic stability in mouse liver microsomal assays compared to those with a 4-fluoro group. nih.gov These principles guide medicinal chemists in fine-tuning the molecular architecture to achieve desired reactivity and biological function.

SAR in Biological System Interactions (Mechanistic Pathways)

Derivatives containing the 4-chlorophenyl moiety have been instrumental in understanding the allosteric modulation of the cannabinoid CB1 receptor. acs.orgnih.gov Allosteric modulators bind to a site on the receptor that is distinct from the primary (orthosteric) binding site used by endogenous ligands. mdpi.com This binding event induces a conformational change in the receptor, which in turn alters the binding affinity and/or signaling efficacy of the orthosteric ligand. mdpi.comnih.gov

Compounds such as ORG27569 act as allosteric modulators of the CB1 receptor. nih.govresearchgate.net In binding assays, these molecules can increase the binding of CB1 receptor agonists (a positive cooperative effect) while decreasing the binding of inverse agonists (a negative cooperative effect). nih.gov This suggests that the modulator induces a receptor conformation that favors agonist binding. nih.gov Despite enhancing agonist binding, these compounds can paradoxically behave as antagonists of receptor function, reducing the maximum effect (Emax) of CB1 agonists in functional assays. nih.gov

Structural and computational studies have begun to reveal the physical basis for these interactions. The allosteric binding site on the CB1 receptor has been located at an extrahelical site on the transmembrane 2 (TM2), TM3, and TM4 surfaces. researchgate.net Positive allosteric modulators (PAMs) are thought to promote a rearrangement of TM2 that favors receptor activation, whereas negative allosteric modulators (NAMs) may impede this rearrangement, thus inhibiting receptor function. researchgate.net

Table 1: Effects of (4-Chlorophenyl)-Containing Allosteric Modulators on CB1 Receptor

| Compound | Effect on Agonist ([³H]CP 55,940) Binding | Effect on Inverse Agonist ([³H]SR 141716A) Binding | Functional Outcome |

|---|---|---|---|

| ORG27569 | Positive cooperativity (increases binding) nih.gov | Negative cooperativity (decreases binding) nih.gov | Insurmountable antagonist (reduces agonist Emax) nih.gov |

| PSNCBAM-1 | Positive cooperativity (increases binding) nih.gov | Not specified | Antagonist of agonist-induced G-protein coupling nih.gov |

| SR141716A | Orthosteric inverse agonist/antagonist | Competitive displacement nih.gov | Inverse agonist |

Certain derivatives of this compound have been investigated for their cytotoxic properties in various cell lines through in vitro studies. The core mechanism often involves inducing cell death or inhibiting proliferation. For example, the hexylamine (B90201) derivative 2-[(p-Chlorophenyl)hydroxymethyl]-1-[(methylamino)hexyl]cyclohexanol has demonstrated cytotoxic effects. depauw.edu In studies using MTT assays to quantify cell viability, this compound caused a significant decrease in the viability of Human Embryonic Kidney (HEK293) cells at a concentration of 30 µM. depauw.edu However, the same study found it did not significantly affect mouse NIH/3T3 cells or human SK-MEL-28 melanoma cells, suggesting a degree of cell-line specificity. depauw.edu Earlier research indicated that this derivative was also cytotoxic to HL-60 cancer cells. depauw.edu

Table 2: In Vitro Cytotoxicity of (4-Chlorophenyl) Derivatives

| Compound | Cell Line(s) | Assay | Finding |

|---|---|---|---|

| 2-[(p-Chlorophenyl)hydroxymethyl]-1-[(methylamino)hexyl]cyclohexanol | HEK293 (Human Embryonic Kidney) | MTT | Significant decrease in cell viability at 30 µM depauw.edu |

| NIH/3T3 (Mouse Fibroblast) | MTT | No significant effect depauw.edu | |

| SK-MEL-28 (Human Melanoma) | MTT | No significant effect depauw.edu | |

| Compound 4j (pyrano[2,3-c]pyrazole derivative) | Glioblastoma cell lines | Not specified | Potent EC₅₀ values nih.gov |

| Primary glioma stem cells | 3D Neurosphere Formation | Inhibition of neurosphere formation nih.gov | |

| Non-cancerous cells | Not specified | Significantly less cytotoxicity nih.gov | |

| 2-acetylpyridine-N(4)-orthochlorophenyl thiosemicarbazone | Hep-G2 (Human Liver Cancer) | Resazurin | No reduction in cell viability nih.gov |

Computational Approaches to SAR/SPR Elucidation

Computational chemistry provides powerful tools for elucidating the Structure-Activity Relationships (SAR) and Structure-Property Relationships (SPR) of this compound derivatives, offering insights that guide rational drug design. nih.gov Three-dimensional quantitative structure-activity relationship (3D-QSAR) is a prominent technique used in this field. frontiersin.org Methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are used to build predictive models that correlate the 3D structural features of molecules with their biological activities. frontiersin.orgresearchgate.net These models generate contour maps that visualize regions where steric bulk, electrostatic charge, or other properties are favorable or unfavorable for activity, thereby guiding the design of new, more potent compounds. researchgate.net

Molecular docking is another crucial computational approach. actascientific.com This technique predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov By simulating the interaction between a this compound derivative and its target protein, such as the CB1 receptor, docking can identify key amino acid residues involved in the binding and estimate the binding energy. actascientific.comresearchgate.net This information helps to explain observed SAR data at a molecular level. For instance, docking studies can reveal how the 4-chlorophenyl group fits into a specific hydrophobic pocket within the receptor, explaining its importance for high-affinity binding.

Molecular Dynamics (MD) simulations complement these methods by providing insights into the dynamic behavior of the ligand-receptor complex over time. frontiersin.orgnih.gov MD simulations can analyze the stability of the docked pose and reveal conformational changes in the receptor that are induced by ligand binding, which is particularly important for understanding complex mechanisms like allosteric modulation. nih.gov

Table 3: Summary of Computational Approaches Used in Studying Related Compounds

| Computational Method | Application | Key Insights Provided |

|---|---|---|

| 3D-QSAR (CoMFA/CoMSIA) | Correlate 3D molecular properties with biological activity. frontiersin.orgresearchgate.net | Generates contour maps indicating favorable/unfavorable regions for steric, electrostatic, and other properties. researchgate.net Predicts the activity of novel designed compounds. nih.gov |

| Molecular Docking | Predict ligand binding modes and energies within a receptor's active site. actascientific.comresearchgate.net | Identifies key amino acid interactions (e.g., hydrogen bonds, hydrophobic interactions). actascientific.com Helps rationalize SAR data. frontiersin.org |

| Molecular Dynamics (MD) Simulations | Analyze the dynamic behavior and stability of ligand-receptor complexes. frontiersin.orgnih.gov | Reveals ligand-induced conformational changes in the receptor. nih.gov Assesses the stability of binding poses predicted by docking. frontiersin.org |

| Density Functional Theory (DFT) | Investigate electronic properties and chemical reactivity of a molecule. researchgate.net | Calculates HOMO-LUMO energies, molecular electrostatic potential, and atomic charges to understand chemical behavior. researchgate.net |

Applications in Advanced Materials and Chemical Technologies

Corrosion Inhibition Mechanisms and Surface Adsorption Models

Organic molecules, particularly those containing heteroatoms like nitrogen, are effective corrosion inhibitors for metals in aggressive acidic or saline environments. The efficacy of (4-CHLOROPHENYL)HEXYLAMINE as a corrosion inhibitor can be attributed to its molecular structure, which facilitates adsorption onto a metal surface, creating a protective barrier against corrosive species.

Mechanism of Inhibition: The primary mechanism involves the adsorption of the amine onto the metal surface. This can occur through several interaction modes:

Chemisorption: The nitrogen atom of the primary amine group has a lone pair of electrons that can be shared with the vacant d-orbitals of metal atoms (e.g., iron in steel), forming a coordinate covalent bond.

Physisorption: In acidic solutions, the amine group becomes protonated (R-NH3+). This cationic species can then be electrostatically attracted to the metal surface, which is negatively charged due to the adsorption of anions (like Cl⁻) from the corrosive medium.

Aromatic and Hydrophobic Interactions: The chlorophenyl ring can interact with the metal surface via its π-electrons. The long hexyl chain is hydrophobic and can form a dense, non-polar layer that repels water and corrosive ions from the surface.

The presence of the chlorine atom, an electron-withdrawing group, on the phenyl ring can influence the electron density of the entire molecule, modulating the strength of its interaction with the metal surface.

Surface Adsorption Models: The adsorption process of an inhibitor like this compound on a metal surface typically follows established adsorption isotherms, which describe the relationship between the concentration of the inhibitor and the degree of surface coverage (θ). The Langmuir adsorption isotherm is frequently used to model this behavior, assuming the formation of a monolayer of the inhibitor on the metal surface. mdpi.combibliotekanauki.plbiointerfaceresearch.com The model is represented by the equation:

C / θ = 1 / K_ads + C

Where C is the inhibitor concentration, θ is the surface coverage, and K_ads is the equilibrium constant of the adsorption process. A plot of C/θ versus C yields a straight line, confirming adherence to the Langmuir model. The thermodynamic parameters of adsorption, such as the standard free energy of adsorption (ΔG°_ads), can provide insights into the spontaneity and nature of the adsorption (physisorption vs. chemisorption). mdpi.com

Table 1: Hypothetical Corrosion Inhibition Data for this compound on Mild Steel in 1 M HCl This data is representative of typical amine-based corrosion inhibitors and is for illustrative purposes.

| Concentration (mol/L) | Corrosion Rate (mm/yr) | Inhibition Efficiency (%) | Surface Coverage (θ) |

|---|---|---|---|

| 0 (Blank) | 12.50 | - | - |

| 0.0001 | 5.75 | 54.0 | 0.540 |

| 0.0005 | 2.88 | 77.0 | 0.770 |

| 0.0010 | 1.63 | 87.0 | 0.870 |

| 0.0050 | 0.88 | 93.0 | 0.930 |

Polymer Chemistry: Amine Reactivity in Polymerization Processes

The primary amine group in this compound is a versatile functional group in polymer chemistry. It can act as a monomer, a chain initiator, or a cross-linking agent in various polymerization reactions.

Urethane (B1682113) and Urea (B33335) Formation: In the synthesis of polyurethanes, primary amines are highly reactive toward isocyanate (-NCO) groups. While the reaction of an alcohol with an isocyanate forms a urethane linkage, the reaction of a primary amine with an isocyanate forms a urea linkage (-NH-CO-NH-). This reaction is typically much faster than urethane formation.

R-NCO + R'-NH₂ → R-NH-CO-NH-R'

Other Polymerization Processes:

Epoxy Resins: The primary amine can act as a curing agent for epoxy resins. The two active hydrogens on the nitrogen atom can react with two epoxy groups, leading to the formation of a cross-linked thermoset polymer. The structure of the amine would directly impact the glass transition temperature (Tg), mechanical strength, and chemical resistance of the cured resin.

Ring-Opening Polymerization: Primary amines can serve as initiators for the ring-opening polymerization of cyclic monomers like α-amino acid N-carboxyanhydrides (NCAs) to produce polypeptides. researchgate.net The amine attacks the carbonyl group of the NCA, initiating a chain growth process.

Catalyst Ligand Development and Optimization

The nitrogen atom of this compound can coordinate to transition metal centers, making it a potential ligand for homogeneous catalysis. tum.de In catalyst design, the steric and electronic properties of ligands are paramount as they directly influence the activity, selectivity, and stability of the catalyst. semanticscholar.org

Ligand Properties:

Steric Hindrance: The molecule combines a flexible hexyl chain with a bulky chlorophenyl group. This specific steric profile can create a unique coordination environment around a metal center, which can be beneficial for controlling the selectivity of a catalytic reaction. For instance, in palladium-catalyzed cross-coupling reactions, bulky ligands can promote the reductive elimination step and prevent catalyst deactivation. acs.orgnih.gov

Electronic Effects: The chlorine atom is an electron-withdrawing group, which reduces the electron-donating ability (basicity) of the amine nitrogen compared to a simple hexylamine (B90201). This electronic tuning can affect the stability of the metal-ligand bond and the reactivity of the catalytic intermediate. For some reactions, less electron-donating ligands can enhance catalytic activity.

This compound could be developed as a monodentate ligand or serve as a precursor for synthesizing more complex bidentate or polydentate ligands, which often provide more stable and selective catalysts. researchgate.net For example, it could be incorporated into Schiff base or phosphine-amine structures.

Table 2: Potential Influence of this compound as a Ligand in Catalysis This table presents a conceptual comparison based on established ligand design principles.

| Ligand Feature | Structural Component | Potential Catalytic Influence | Example Reaction |

|---|---|---|---|

| Steric Bulk | Hexyl chain and Chlorophenyl group | Controls access of substrates to the metal center, potentially enhancing selectivity (e.g., regioselectivity). | Heck Coupling, Suzuki Coupling |

| Electronic Properties | p-Chlorine atom (electron-withdrawing) | Modulates electron density at the metal center, affecting rates of oxidative addition and reductive elimination. | C-N Cross-Coupling |

| Coordination Site | Primary Amine (-NH₂) | Binds to the metal to form the active catalyst; serves as a proton-responsive site. | Hydrogenation, Hydroamination |

Sensing Applications (Mechanistic aspects of sensor design)

The detection of specific amines is important for environmental monitoring, food safety, and diagnostics. Sensors for amines like this compound can be designed based on several mechanistic principles that utilize the chemical properties of the amine group. acs.org

Optical Sensors:

Mechanism: Optical sensors often rely on the interaction between the basic amine and an acidic indicator dye immobilized on a solid support. This compound, being a base, can deprotonate the indicator dye, leading to a distinct change in its absorption or fluorescence spectrum. mdpi.com

Sensor Design: A porous matrix (e.g., TiO₂, silica (B1680970) gel) can be coated with a pH-sensitive fluorophore or chromophore. Upon exposure to the amine vapor, the amine molecules diffuse into the matrix and interact with the dye. The resulting colorimetric or fluorometric change can be measured and correlated to the amine concentration. The chlorophenyl group might influence the interaction through π-stacking with certain dyes, potentially enhancing selectivity.

Electrochemical Sensors:

Mechanism: These sensors detect changes in electrical properties (e.g., resistance, current) of a sensing material upon interaction with the analyte. The amine's lone pair of electrons can act as an electron donor when it adsorbs onto the surface of a semiconductor material (e.g., polyaniline, metal oxides). researchgate.net This charge transfer alters the charge carrier concentration in the material, causing a measurable change in its conductivity.

Sensor Design: An organic field-effect transistor (OFET) is a promising platform. mdpi.com The active layer could be an organic semiconductor specifically chosen to have an affinity for the chlorophenyl or hexyl portions of the molecule. Adsorption of the amine onto the semiconductor channel would modulate the flow of current between the source and drain electrodes, providing a sensitive detection signal. The specific structure of this compound would produce a unique response "fingerprint" compared to other amines, allowing for potential selectivity.

Emerging Research Directions and Future Perspectives

Development of Novel Synthetic Methodologies for Hindered Amines

The synthesis of sterically hindered secondary amines such as (4-Chlorophenyl)hexylamine has traditionally presented challenges, often requiring harsh reaction conditions and resulting in mixtures of primary, secondary, and tertiary amines. sundarbanmahavidyalaya.in Modern synthetic chemistry is actively pursuing more efficient, selective, and sustainable methods to overcome these limitations.

Future research is focused on the application of transition-metal catalyzed reactions, which have shown great promise for the synthesis of complex amines from readily available feedstocks. tandfonline.com Methodologies like hydroamination, the direct addition of an amine to an unactivated alkene, represent a highly atom-economical route. tandfonline.com Catalytic systems based on iridium, rhodium, and palladium are being explored to facilitate the N-alkylation of aniline (B41778) derivatives with improved selectivity and under milder conditions. tandfonline.comresearchgate.netresearchgate.net For instance, the "borrowing hydrogen" strategy, often employing ruthenium catalysts, allows for the N-alkylation of anilines with alcohols, producing water as the only byproduct and offering a green alternative to traditional alkylation with alkyl halides. slideshare.net

Another promising direction is the use of photocatalysis. Visible-light-induced N-alkylation of anilines has been demonstrated, avoiding the need for metal catalysts and strong bases, thus offering an environmentally benign synthetic route. nih.gov Furthermore, the development of continuous flow reactors for processes like hydroaminomethylation (HAM) is enabling faster, more efficient, and safer production of hindered amines with minimal toxic byproducts. computabio.com These innovative approaches are poised to revolutionize the synthesis of this compound and its analogs, making them more accessible for further research and application.

Table 1: Comparison of Synthetic Methodologies for Hindered Amines

| Methodology | Catalyst/Reagent Example | Advantages | Challenges |

|---|---|---|---|

| Traditional N-Alkylation | Alkyl Halides, Strong Base | Well-established | Poor selectivity (over-alkylation), harsh conditions, waste generation |

| Reductive Amination | Aldehyde/Ketone, Reducing Agent (e.g., H₂, Pd/C) | High versatility, good yields | Requires pre-functionalized substrates, potential for side reactions |

| Transition-Metal Catalyzed Hydroamination | [Ir(coe)₂Cl]₂/DTBM–Segphos | High atom economy, direct C-N bond formation | Catalyst sensitivity, limited substrate scope for some systems |

| "Borrowing Hydrogen" Catalysis | Ruthenium complexes | Uses abundant alcohols, green (water byproduct) | Often requires high temperatures, catalyst deactivation can occur |

| Visible-Light Photocatalysis | Organic dyes, NH₄Br | Mild conditions, metal-free, environmentally friendly | Scalability, quantum yield optimization |

| Continuous Flow Synthesis | Rhodium/N-Xantphos | Rapid reaction times, enhanced safety, easy scale-up | High initial setup cost, potential for clogging |

Advanced Spectroscopic Probes for Real-Time Reaction Monitoring

Understanding and optimizing the novel synthetic methodologies described above requires sophisticated analytical tools that can provide real-time insights into reaction kinetics, mechanisms, and the formation of transient intermediates. Process Analytical Technology (PAT), a framework for designing, analyzing, and controlling manufacturing processes, is becoming increasingly vital. sundarbanmahavidyalaya.inresearchgate.net This approach relies on in-situ spectroscopic techniques to monitor Critical Process Parameters (CPPs) in real-time. slideshare.net

For amination and N-alkylation reactions, several advanced spectroscopic methods are emerging as powerful probes:

In-situ FTIR and Raman Spectroscopy: These vibrational spectroscopy techniques can monitor the concentration of reactants, products, and intermediates directly in the reaction vessel without the need for sampling. byjus.com For example, Raman spectroscopy has been successfully used to continuously monitor the N-alkylation process on zeolite catalysts, providing real-time molecular state information. computabio.com

Mass Spectrometry: Techniques like Electrospray Ionization Mass Spectrometry (ESI-MS), particularly when used in a multiple reaction monitoring mode, allow for the step-by-step, real-time observation of catalytic cycles, such as the Buchwald-Hartwig amination. tandfonline.comtandfonline.comnih.gov This enables the detection of low-concentration, transient catalytic intermediates that are invisible to other techniques.

NMR Spectroscopy: Advanced NMR techniques are also being adapted for real-time analysis. For instance, ¹H-¹⁵N Heteronuclear Multiple Bond Correlation (HMBC) NMR spectroscopy can be used to unambiguously identify N-alkylation versus O-alkylation in heterocyclic compounds. guidechem.com Hyperpolarized NMR, specifically using ¹⁵N, offers a way to dramatically enhance signal sensitivity, enabling the rapid monitoring of reactions involving key nitrogen-containing species. nih.gov

The integration of these advanced spectroscopic probes into synthetic workflows will accelerate the optimization of reaction conditions for this compound synthesis, ensuring higher yields, purity, and process robustness.

Computational Design of this compound Analogs with Tailored Reactivity

Computational chemistry and in silico modeling are transforming the process of drug discovery and materials science from a trial-and-error endeavor to a design-oriented discipline. These tools offer the potential to design novel analogs of this compound with precisely tailored reactivity, selectivity, and biological activity before a single molecule is synthesized in the lab.

Key computational strategies applicable to this endeavor include:

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR methodologies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are powerful tools for building predictive models. mdpi.com By correlating the structural features of a series of this compound analogs with their measured biological activity (e.g., enzyme inhibition), these models can guide the design of new, more potent compounds. researchgate.netrsc.org For example, QSAR models can highlight the importance of specific steric or electronic features on the aromatic ring or the hexyl chain for a desired biological effect. nih.gov

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a target receptor or enzyme. nih.govmdpi.com For this compound analogs, docking studies can be used to screen virtual libraries of compounds against known biological targets, such as enzymes implicated in specific disease pathways. biointerfaceresearch.com The results can prioritize which analogs to synthesize by predicting their binding affinity and interaction patterns within the target's active site. mdpi.com

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the ligand-receptor complex over time, allowing for the assessment of the stability of the binding pose predicted by docking. mdpi.com These simulations can reveal crucial information about the conformational changes and energetic contributions that govern the binding event, offering a more refined understanding to guide the design of inhibitors with improved residence time and efficacy.

By leveraging these computational tools, researchers can explore a vast chemical space efficiently, focusing synthetic efforts on a smaller number of high-probability candidates with optimized properties.

Table 2: In Silico Techniques for Analog Design

| Technique | Principle | Application for this compound Analogs |

|---|---|---|

| QSAR | Correlates molecular descriptors with biological activity. | Predict the potency of new analogs; identify key structural features for activity. |

| Molecular Docking | Predicts the binding mode and affinity of a ligand to a receptor. | Identify potential biological targets; screen virtual libraries for potent binders. |

| MD Simulations | Simulates the motion of atoms and molecules over time. | Assess the stability of ligand-protein complexes; refine binding poses. |

| Pharmacophore Modeling | Identifies the essential 3D arrangement of features for biological activity. | Design novel scaffolds that retain key interactions with a target. |

Mechanistic Elucidation of Unexplored Biological Pathways Mediated by this compound Derivatives

While the parent compound 4-chloroaniline (B138754) is known to be a precursor for antimicrobial agents and pesticides, the specific biological pathways modulated by its N-hexyl derivative, this compound, remain largely unexplored. atamanchemicals.comwikipedia.org Future research will focus on identifying its molecular targets and elucidating the mechanisms through which its derivatives exert biological effects.

A primary area of investigation is the potential antimicrobial activity. Studies on 4-chloroaniline derivatives have demonstrated antibacterial and antifungal properties. tandfonline.comtandfonline.com It is plausible that this compound derivatives could target essential microbial pathways. The hexyl chain increases the lipophilicity of the molecule compared to 4-chloroaniline, which could enhance its ability to penetrate microbial cell membranes and interact with intracellular targets.

The amine functional group is a key determinant of the molecule's chemical behavior. Aromatic amines are basic due to the lone pair of electrons on the nitrogen atom, though they are generally weaker bases than aliphatic amines because of resonance stabilization. sundarbanmahavidyalaya.injove.com The electronic properties of the benzene (B151609) ring, influenced by the electron-withdrawing chloro-substituent, will affect the basicity and nucleophilicity of the amine, which in turn governs its interaction with biological macromolecules. pharmaguideline.com

Future mechanistic studies could involve:

Target Identification: Employing techniques like affinity chromatography-mass spectrometry or chemoproteomics to pull down protein binding partners of this compound derivatives from cell lysates.

Enzyme Inhibition Assays: Screening these compounds against panels of enzymes, particularly those involved in microbial metabolism or human disease pathways.

Cellular Imaging: Using fluorescently tagged analogs to visualize their subcellular localization and track their movement within living cells.

Transcriptomics and Metabolomics: Analyzing changes in gene expression and metabolite profiles in cells or organisms treated with the compounds to identify affected biological pathways.

Uncovering these mechanisms is crucial for translating the potential of this compound derivatives into therapeutic or biotechnological applications.

Integration of Artificial Intelligence and Machine Learning in Amine Research